molecular formula C16H14Cl2O4 B2980927 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 713104-19-9

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No.: B2980927
CAS No.: 713104-19-9
M. Wt: 341.18
InChI Key: DOJCWJFIKVMZOI-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid ( 713104-19-9) is a high-purity benzoic acid derivative supplied for research purposes. The compound has a molecular formula of C16H14Cl2O4 and a molecular weight of 341 Da . Its structure features a benzoic acid core substituted with chloro, ethoxy, and 2-chlorobenzyloxy groups, contributing to specific physicochemical properties including a calculated LogP of 4.6 and a polar surface area of 56 Ų . This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel bioactive molecules. As a benzoic acid derivative, it can serve as a key building block for the synthesis of more complex compounds, such as biaryl derivatives investigated as protein-protein interaction inhibitors in therapeutic discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound in various pack sizes, with common options ranging from 1 mg to 100 mg . For specific pricing, availability, or to request a custom quantity, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-5-3-4-6-12(10)17/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCWJFIKVMZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxybenzoic acid, 2-chlorobenzyl chloride, and ethyl iodide.

    Etherification: The hydroxyl group of 3-chloro-4-hydroxybenzoic acid is first etherified with ethyl iodide in the presence of a base such as potassium carbonate to form 3-chloro-4-ethoxybenzoic acid.

    Substitution Reaction: The ethoxybenzoic acid is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred reactivity.

Substituent Position and Halogenation Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid C₁₆H₁₃Cl₂O₄ ~355.19 (calculated) 3-Cl, 4-(2-Cl-benzyloxy), 5-ethoxy Dual chloro groups enhance lipophilicity; ethoxy may influence metabolic stability.
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₉H₁₉ClO₃ 330.81 3-allyl, 4-(4-Cl-benzyloxy), 5-ethoxy, aldehyde group Aldehyde functionality increases reactivity for nucleophilic addition reactions.
3-Chloro-4-ethoxy-5-fluorobenzoic acid C₉H₈ClFO₃ ~218.61 (calculated) 3-Cl, 4-ethoxy, 5-F Fluorine substitution improves metabolic stability and bioavailability.
(3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl)methanol C₁₅H₁₃ClFO₃ 307.72 3-Cl, 4-(2-F-benzyloxy), 5-methoxy, hydroxymethyl Methoxy group reduces steric hindrance compared to ethoxy.

Key Observations :

  • Halogen Position : The target compound’s 2-chlorobenzyloxy group differs from the 4-chlorobenzyloxy group in , which may alter steric effects and binding affinity in biological systems.
  • Functional Groups : Replacement of the benzoic acid moiety with an aldehyde () or hydroxymethyl () group shifts reactivity toward electrophilic or oxidative pathways.
  • Fluorine vs. Chlorine : Fluorine substitution () typically enhances metabolic stability compared to chlorine, though chlorine may improve lipophilicity .
Molecular Weight and Physicochemical Properties
  • The target compound’s calculated molecular weight (~355.19 g/mol) is higher than simpler analogs like 3-Chloro-4-ethoxy-5-fluorobenzoic acid (~218.61 g/mol) , primarily due to the bulky benzyloxy substituent.
  • The ethoxy group at position 5 likely increases solubility in organic solvents compared to methoxy analogs (e.g., ).

Biological Activity

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of chloro, chlorobenzyl, and ethoxy functional groups, which contribute to its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Molecular Formula: C16H15ClO4
Molecular Weight: 306.74 g/mol
IUPAC Name: this compound

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The chloro and ethoxy groups enhance its binding affinity and reactivity, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity highlights its potential use in managing inflammatory diseases.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cell lines, which warrants further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteriaPotential for development as an antimicrobial agent
Anti-inflammatory Study Reduced levels of TNF-alpha and IL-6 in cell culturesSuggests therapeutic potential in inflammatory diseases
Anticancer Research Induced apoptosis in breast cancer cell lines (MCF-7)Indicates possibility for cancer treatment applications

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other benzoic acid derivatives.

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
3-Chloro-4-hydroxybenzoic acidStructureAntioxidant
4-(2-Chlorobenzyl)phenolStructureAntimicrobial

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety.
  • Mechanistic Studies : Elucidating the molecular pathways involved in its biological effects.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and therapeutic efficacy.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid?

  • Methodology : A typical synthesis involves:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert the benzoic acid precursor to its acyl chloride derivative .

Etherification : React the activated intermediate with 2-chlorobenzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) to introduce the benzyloxy group.

Ethoxy group introduction : Employ Williamson ether synthesis with ethyl bromide or iodide in the presence of a base.

  • Key Considerations : Monitor reaction progress via LCMS (e.g., retention time ~4.03 min for intermediates) and purify via column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidative degradation.
  • Solubility : The compound is typically soluble in DMSO or DMF (10–50 mM stock solutions recommended). Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% Cremophor EL) .
  • Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy .

Q. What analytical techniques are suitable for characterizing this compound?

  • LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and purity using reverse-phase HPLC with formic acid/acetonitrile gradients .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorobenzyl groups) .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.4% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Challenge : Competing reactions at the 4- and 5-positions due to steric and electronic effects of chlorine and ethoxy groups.
  • Solutions :

  • Use protective groups (e.g., tert-butyldimethylsilyl) for the ethoxy moiety during benzyloxy coupling .
  • Optimize reaction temperature (e.g., -60°C for nucleophilic substitutions) to favor desired intermediates .
  • Computational modeling (DFT) to predict reactive sites based on electron density maps .

Q. What structural analogs of this compound show PPARα agonism, and how does substitution impact activity?

  • Evidence : Structurally related compounds (e.g., 3-chloro-4-[(3-fluorobenzyl)oxy] derivatives) activate PPARα at nM concentrations, with chlorine enhancing binding affinity via hydrophobic interactions .
  • SAR Insights :

  • Chlorine position : 3-Chloro substitution improves receptor docking compared to 4- or 5-position analogs.
  • Ethoxy vs. methoxy : Ethoxy groups enhance metabolic stability but reduce solubility .

Q. What strategies mitigate degradation under physiological conditions?

  • Degradation Pathways : Hydrolysis of the benzyloxy group at acidic pH or esterase-mediated cleavage.
  • Stabilization Methods :

  • Formulate as a prodrug (e.g., methyl ester) to protect the carboxylic acid .
  • Use nanoencapsulation (liposomes or PLGA nanoparticles) to slow hydrolysis .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Case Study : A PPARα agonist showed EC₅₀ = 16 nM in human receptors but >10 µM in murine models, suggesting species-specific binding pockets .
  • Resolution :

  • Validate assays using humanized PPARα transgenic mice.
  • Perform molecular dynamics simulations to identify critical residue differences (e.g., Leu330 vs. Val330 in mice) .

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